molecular formula C13H15N3O B15235940 N-(7-(2-Aminoethyl)quinolin-2-YL)acetamide

N-(7-(2-Aminoethyl)quinolin-2-YL)acetamide

Cat. No.: B15235940
M. Wt: 229.28 g/mol
InChI Key: FKAVEGRYZBTQPQ-UHFFFAOYSA-N
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Description

N-(7-(2-Aminoethyl)quinolin-2-YL)acetamide is a compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(7-(2-Aminoethyl)quinolin-2-YL)acetamide typically involves the reaction of quinoline derivatives with ethylenediamine. One common method is the condensation of 7-chloroquinoline with ethylenediamine, followed by acetylation to yield the desired product . The reaction conditions often require a solvent such as ethanol and a catalyst like sodium acetate.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: N-(7-(2-Aminoethyl)quinolin-2-YL)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the quinoline ring, using reagents like alkyl halides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed:

Scientific Research Applications

N-(7-(2-Aminoethyl)quinolin-2-YL)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(7-(2-Aminoethyl)quinolin-2-YL)acetamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity or modulating their function. The compound may interfere with cellular pathways such as the PI3K/AKT/mTOR pathway, which is crucial in cancer cell proliferation and survival .

Comparison with Similar Compounds

    Quinoline: The parent compound with a simpler structure.

    Chloroquine: A well-known antimalarial drug with a quinoline core.

    Ciprofloxacin: An antibiotic with a quinoline structure.

Uniqueness: N-(7-(2-Aminoethyl)quinolin-2-YL)acetamide stands out due to its specific aminoethyl and acetamide substitutions, which confer unique biological activities and potential therapeutic applications .

Properties

Molecular Formula

C13H15N3O

Molecular Weight

229.28 g/mol

IUPAC Name

N-[7-(2-aminoethyl)quinolin-2-yl]acetamide

InChI

InChI=1S/C13H15N3O/c1-9(17)15-13-5-4-11-3-2-10(6-7-14)8-12(11)16-13/h2-5,8H,6-7,14H2,1H3,(H,15,16,17)

InChI Key

FKAVEGRYZBTQPQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC2=C(C=CC(=C2)CCN)C=C1

Origin of Product

United States

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